1-(propan-2-yl)-1H-indole-6-carboxylic acid

Description

Properties

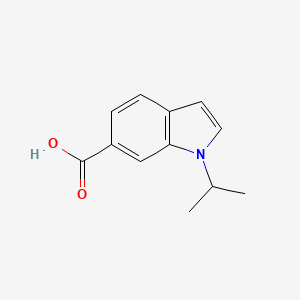

IUPAC Name |

1-propan-2-ylindole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(2)13-6-5-9-3-4-10(12(14)15)7-11(9)13/h3-8H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGHVWTWRRQKDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(propan-2-yl)-1H-indole-6-carboxylic acid

An In-depth Technical Guide to the Synthesis of 1-(propan-2-yl)-1H-indole-6-carboxylic Acid

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Specifically, N-substituted indole-6-carboxylic acid derivatives serve as crucial building blocks in the development of novel therapeutics, including agents targeting neurological disorders and cancers.[4] The carboxylic acid moiety often acts as a key interaction point with biological targets or as a handle for further chemical modification, while the N-substituent can modulate potency, selectivity, and pharmacokinetic properties.[5][6][7]

This guide provides a comprehensive technical overview of a robust and widely applicable synthetic route to this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. The primary strategy detailed herein involves the N-alkylation of an indole-6-carboxylate ester precursor, followed by saponification to yield the target carboxylic acid. This two-step approach is favored for its high efficiency, scalability, and control over potential side reactions.

Synthetic Strategy: N-Alkylation of an Ester Precursor

The most direct and reliable method for preparing N-alkylated indoles is through the nucleophilic substitution reaction of the indole nitrogen.[8] However, the presence of a carboxylic acid presents a challenge, as its acidic proton can interfere with the basic conditions required for N-deprotonation. Therefore, a more strategic approach involves using an ester derivative, such as methyl or ethyl indole-6-carboxylate, as the starting material. This protects the carboxylic acid, improves the substrate's solubility in organic solvents, and allows for clean N-alkylation. The ester is then easily hydrolyzed in a final step to yield the desired product.

The overall transformation is a two-stage process:

-

N-isopropylation: Deprotonation of the indole nitrogen of methyl indole-6-carboxylate with a strong, non-nucleophilic base, followed by an SN2 reaction with an isopropyl halide.

-

Saponification: Hydrolysis of the methyl ester under basic conditions to liberate the final carboxylic acid.

Stage 1: N-isopropylation of Methyl Indole-6-carboxylate

Principle and Rationale

The N-H proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO), requiring a strong base for complete deprotonation.[8] Sodium hydride (NaH) is an ideal choice as it is a powerful, non-nucleophilic base. Its use prevents competition with the alkylating agent and the hydride byproduct (H₂) is an inert gas that simply evolves from the reaction mixture. The resulting sodium indolide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, such as 2-bromopropane, via an SN2 mechanism. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is used to solvate the cation and facilitate the reaction.

Caption: Overall two-step synthesis workflow.

Experimental Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl indole-6-carboxylate (1.0 eq).

-

Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

-

Causality Insight: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. A temperature of 0 °C ensures a controlled deprotonation without degradation of the starting material.

-

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker suspension.

-

Alkylation: Cool the mixture back to 0 °C and add 2-bromopropane (1.5 eq) dropwise via syringe.

-

Causality Insight: A slight excess of the alkylating agent ensures complete consumption of the indolide anion. The reaction is performed at 0 °C initially to moderate the exothermic SN2 reaction.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude methyl 1-(propan-2-yl)-1H-indole-6-carboxylate by flash column chromatography on silica gel.

Stage 2: Saponification to Final Product

Principle and Rationale

Saponification is the hydrolysis of an ester under basic conditions. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used.[9] The reaction is typically performed in a mixture of solvents like tetrahydrofuran (THF), methanol (MeOH), and water to ensure solubility of both the nonpolar ester and the ionic hydroxide salt. Heating accelerates the hydrolysis. An acidic workup is required to protonate the resulting carboxylate salt and precipitate the final carboxylic acid product.

Experimental Protocol

-

Preparation: Dissolve the purified methyl 1-(propan-2-yl)-1H-indole-6-carboxylate (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:3:1 ratio).

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.

-

Causality Insight: A significant excess of base drives the hydrolysis reaction to completion.

-

-

Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC/LC-MS for the disappearance of the starting ester.[9]

-

Solvent Removal: Upon completion, cool the reaction to room temperature and remove the organic solvents (THF, methanol) under reduced pressure.

-

Acidification: Dissolve the remaining aqueous residue in water and cool in an ice bath. Acidify the solution to pH 2-3 by slowly adding 1 M hydrochloric acid (HCl).

-

Trustworthiness Insight: The target compound will precipitate out of the aqueous solution upon protonation. Checking the pH ensures complete conversion from the carboxylate salt to the insoluble carboxylic acid.

-

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

-

Drying: Dry the solid under vacuum to yield the final product, this compound, typically as a powder. Further purification can be achieved by recrystallization if necessary.

Data Presentation

| Step | Reagent | Molar Eq. | Key Conditions | Typical Yield |

| 1. N-Alkylation | Methyl Indole-6-carboxylate | 1.0 | ||

| Sodium Hydride (60%) | 1.2 | DMF, 0 °C to RT | 85-95% | |

| 2-Bromopropane | 1.5 | 12-18 hours | ||

| 2. Saponification | Intermediate Ester | 1.0 | ||

| LiOH·H₂O | 3.0 | THF/MeOH/H₂O | 90-98% | |

| 60 °C, 4-6 hours |

Alternative Synthetic Pathways: A Brief Overview

While N-alkylation is the most practical approach, other advanced methods exist for constructing N-substituted indoles, which may be relevant for more complex analogues.

-

Fischer Indole Synthesis: This classic method constructs the indole ring from an arylhydrazine and a ketone or aldehyde.[1][10][11] To synthesize the target molecule, one could theoretically use N-isopropyl-(4-carboxyphenyl)hydrazine and an acetaldehyde equivalent. However, the synthesis of the required substituted hydrazine is often multi-stepped, making this route less efficient for this particular target compared to modifying a pre-existing indole core.[12][13]

-

Palladium-Catalyzed Coupling: Modern organic synthesis often employs palladium catalysts for C-N bond formation.[14][15] While powerful for N-arylation or N-vinylation, their application for N-alkylation with secondary halides can be less straightforward and may require specialized ligands and conditions, making it a more complex alternative to the classical SN2 approach for this specific transformation.[16][17][18]

Overall Synthesis and Purification Workflow

The following diagram illustrates the complete workflow, from starting materials to the purified final product, incorporating key experimental and purification stages.

Caption: Step-by-step experimental and purification workflow.

Conclusion

The is efficiently achieved through a strategic two-step sequence involving the N-alkylation of methyl indole-6-carboxylate followed by ester hydrolysis. This method is robust, high-yielding, and avoids the potential complications of performing the alkylation directly on the free acid. By explaining the rationale behind the choice of reagents and conditions, this guide provides researchers and drug development professionals with the foundational knowledge required to successfully implement and adapt this synthesis for their specific research needs.

References

-

PrepChem.com. Synthesis of indole-6-carboxylic acid. Available from: [Link]

-

Grokipedia. Fischer indole synthesis. Available from: [Link]

-

Cambridge University Press. Fischer Indole Synthesis. Available from: [Link]

-

National Institutes of Health (NIH). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

Beilstein Journals. Carbonylative synthesis and functionalization of indoles. Available from: [Link]

-

PubMed. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Available from: [Link]

-

PubMed. Palladium-catalyzed synthesis of N-vinyl pyrroles and indoles. Available from: [Link]

-

ResearchGate. Synthesis of indole‐N‐carboxylic acids. Available from: [Link]

-

YouTube. in the chemical literature: N-alkylation of an indole. Available from: [Link]

-

National Institutes of Health (NIH). Exploration of DAPI analogues: Synthesis, antitrypanosomal activity, DNA binding and fluorescence properties. Available from: [Link]

-

ResearchGate. Palladium catalyzed synthesis of N‐vinylindoles 8. Available from: [Link]

-

MDPI. Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. Available from: [Link]

-

National Institutes of Health (NIH). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Available from: [Link]

-

PubMed. Palladium-catalyzed synthesis of N-tert-prenylindoles. Available from: [Link]

-

PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

-

Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

-

ResearchGate. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

-

ResearchGate. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Available from: [Link]

-

National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

-

MDPI. Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Available from: [Link]

-

National Institutes of Health (NIH). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available from: [Link]

-

Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available from: [Link]

-

University of South Carolina Scholar Commons. Brønsted Acid Catalyzed Intramolecular Friedel-Crafts Addition of Tertiary Allylic Alcohols to Indoles. Available from: [Link]

-

ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. Available from: [Link]

-

ChemistrySelect. Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. Available from: [Link]

-

PubMed. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Available from: [Link]

-

ResearchGate. (PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Available from: [Link]

-

National Institutes of Health (NIH). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

- 14. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium-catalyzed synthesis of N-vinyl pyrroles and indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Palladium-catalyzed synthesis of N-tert-prenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of N-isopropyl-indole-6-carboxylic acid

Abstract

N-isopropyl-indole-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex bioactive molecules. Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive framework for the spectroscopic characterization of this molecule. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a field-proven guide for researchers, scientists, and drug development professionals, explaining not just the protocols, but the scientific rationale behind the expected spectral outcomes and experimental choices.

Foundational Analysis: Molecular Structure and Predicted Spectroscopic Behavior

To effectively interpret spectroscopic data, one must first understand the molecule's constituent parts and their electronic environments. N-isopropyl-indole-6-carboxylic acid is composed of three key moieties: an indole bicyclic system, an N-1 substituted isopropyl group, and a C-6 substituted carboxylic acid group. Each contributes distinct features to the overall spectroscopic signature.

-

Indole Ring System: The aromatic indole core is an electron-rich π-system that dictates the compound's primary UV-Vis absorption and provides characteristic signals in NMR and IR spectroscopy.[1][2]

-

N-isopropyl Group: This aliphatic substituent introduces signals in the upfield region of the NMR spectrum and its C-H bonds will have characteristic vibrational modes in the IR spectrum.

-

Carboxylic Acid Group: This functional group is perhaps the most spectroscopically distinct, with a highly deshielded proton in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and potent, characteristic stretches in the IR spectrum.[3][4][5]

Below is the annotated chemical structure, which will serve as a reference for all subsequent spectral assignments.

Caption: Annotated structure of N-isopropyl-indole-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For N-isopropyl-indole-6-carboxylic acid, both ¹H and ¹³C NMR are required for full structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the indole ring, the aliphatic protons of the isopropyl group, and the highly diagnostic carboxylic acid proton. The choice of solvent is critical; a deuterated aprotic solvent like DMSO-d₆ is recommended to ensure the observation of the exchangeable carboxylic acid proton.

Expert Insight: The substitution pattern (1- and 6- positions) simplifies the aromatic region compared to unsubstituted indole. The protons at C2, C3, C4, C5, and C7 will each give rise to a unique signal whose multiplicity is dictated by its neighbors. The carboxylic acid proton is expected to appear as a broad singlet at a very high chemical shift (>12 ppm) due to strong hydrogen bonding and deshielding from the carbonyl group.[3][4][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| COOH | > 12.0 | Broad Singlet (br s) | Acidic proton, deshielded, subject to hydrogen bonding and exchange. |

| H4 | ~8.1 | Singlet (s) or narrow doublet | Adjacent to the electron-withdrawing COOH group and the indole nitrogen. |

| H7 | ~7.8 | Doublet (d) | Ortho-coupled to H5. |

| H5 | ~7.6 | Doublet of Doublets (dd) | Ortho-coupled to H4 and meta-coupled to H7. |

| H2 | ~7.5 | Doublet (d) | Coupled to H3. |

| H3 | ~6.5 | Doublet (d) | Coupled to H2, typically upfield for indole C3-H. |

| CH (isopropyl) | ~4.8-5.0 | Septet | Coupled to the six equivalent methyl protons. |

| CH₃ (isopropyl) | ~1.5 | Doublet (d) | Coupled to the single methine proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Carboxyl) | ~165-175 | Highly deshielded carbonyl carbon.[3][4] |

| C7a, C6, C3a | ~135-140 | Aromatic quaternary carbons, influenced by heteroatom and substituents. |

| C2, C4, C5, C7 | ~110-130 | Aromatic methine carbons of the indole ring. |

| C3 | ~100-105 | Typically the most upfield aromatic carbon in the indole system. |

| CH (isopropyl) | ~45-50 | Aliphatic methine carbon attached to nitrogen. |

| CH₃ (isopropyl) | ~20-25 | Aliphatic methyl carbons. |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of N-isopropyl-indole-6-carboxylic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the labile COOH proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Validation Step: To definitively identify the carboxylic acid proton, acquire a second ¹H NMR spectrum after adding one drop of D₂O to the NMR tube. The signal assigned to the COOH proton should disappear or significantly diminish due to deuterium exchange, confirming its identity.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying key functional groups based on their characteristic vibrational frequencies. For the target molecule, the carboxylic acid group provides the most prominent and diagnostic absorption bands.

Expert Insight: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This intermolecular interaction leads to a very broad O-H stretching band that can span from 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region.[4][5] The C=O stretching frequency is also sensitive to this dimerization, appearing around 1700-1725 cm⁻¹.[5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium, Sharp |

| C-H Stretch (Aliphatic) | 2850-2970 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1500-1600 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |

Experimental Protocol for IR Analysis (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid N-isopropyl-indole-6-carboxylic acid powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Process the resulting spectrum, which is usually displayed in terms of transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily those involving the π-electron system of the indole ring.

Expert Insight: The indole chromophore typically displays two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions.[7] Substitution on the ring can cause shifts in the absorption maxima (λ_max). The carboxylic acid group, being an electron-withdrawing group, is expected to cause a slight red shift (bathochromic shift) of these transitions. The spectrum is also sensitive to solvent polarity.[7]

-

Expected λ_max: Two primary absorption bands are expected, one around 220-230 nm and a broader, more structured band between 270-290 nm.

Experimental Protocol for UV-Vis Analysis

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble, such as methanol or ethanol.

-

Sample Preparation: Prepare a dilute stock solution of known concentration. A typical starting concentration is 1 mg/100 mL. Further dilutions may be necessary to bring the absorbance into the optimal range (0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering definitive confirmation of its elemental composition and structural features.

Expert Insight: Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.

-

Molecular Formula: C₁₂H₁₃NO₂

-

Exact Mass: 203.0946

-

Expected [M+H]⁺ (Positive ESI): m/z 204.1019

-

Expected [M-H]⁻ (Negative ESI): m/z 202.0873

-

Key Fragmentation Pathways: Common fragmentation in electron ionization (EI) or collision-induced dissociation (CID) would include the loss of the carboxyl group (-45 Da), the isopropyl group (-43 Da), and potentially the neutral loss of propene from the N-isopropyl group.

Caption: General experimental workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of N-isopropyl-indole-6-carboxylic acid relies on the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and complementary piece of structural information. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical carboxylic acid and indole functional groups, UV-Vis spectroscopy characterizes the electronic properties of the indole chromophore, and mass spectrometry provides unequivocal proof of the molecular weight and elemental formula. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate.

References

-

NMR an C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health (PMC). Retrieved from [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Academy of Sciences. Retrieved from [Link]

-

Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. National Institutes of Health (PMC). Retrieved from [Link]

-

Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex (Supplementary Information). CSIR-National Institute of Oceanography. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Retrieved from [Link]

-

6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI. Retrieved from [Link]

-

Synthesis of indole-6-carboxylic acid. PrepChem.com. Retrieved from [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Georg-August-Universität Göttingen. Retrieved from [Link]

-

Supporting information Indoles. The Royal Society of Chemistry. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

6-(propan-2-yl)-1H-indole-2-carboxylic acid. PubChem. Retrieved from [Link]

-

Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate. Retrieved from [Link]

-

5-isopropyl-1H-indole-2-carboxylic acid. PubChem. Retrieved from [Link]

-

Synthesis and Infrared Spectra of Some Indole Compounds. ACS Publications. Retrieved from [Link]

-

Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. ResearchGate. Retrieved from [Link]

Sources

- 1. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. prepchem.com [prepchem.com]

- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1-Alkyl-1H-indole-6-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its vast chemical space, derivatives of 1-alkyl-1H-indole-6-carboxylic acid have emerged as a particularly promising class of molecules with a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the biological landscape of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies employed in their evaluation. We will delve into their significant anticancer, anti-inflammatory, antimicrobial, and antiviral properties, supported by detailed signaling pathways, structure-activity relationship analyses, and robust experimental protocols.

Introduction: The Enduring Promise of the Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile template for the design of ligands targeting a wide array of biological macromolecules. The strategic functionalization of the indole core, particularly at the N1 and C6 positions, has given rise to the 1-alkyl-1H-indole-6-carboxylic acid scaffold. The presence of the alkyl group at the N1 position allows for modulation of lipophilicity and steric interactions, while the carboxylic acid at the C6 position provides a key site for hydrogen bonding and salt bridge formation, often crucial for target engagement. This guide will illuminate the significant therapeutic avenues being explored for this promising class of compounds.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of 1-alkyl-1H-indole-6-carboxylic acid have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

A primary mechanism underlying the anticancer effects of these indole derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.

-

EGFR and VEGFR-2 Inhibition: The Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical mediators of tumor cell proliferation, survival, and angiogenesis. Several 1-alkyl-1H-indole-6-carboxylic acid derivatives have been identified as potent inhibitors of these kinases. By blocking the ATP-binding site of EGFR and VEGFR-2, these compounds disrupt downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway: EGFR and VEGFR-2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 by indole derivatives blocks pro-survival pathways.

-

SRC Kinase Inhibition: Some derivatives have also shown potent inhibitory activity against SRC kinase, a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, invasion, and metastasis. Dual inhibition of EGFR and SRC can be a particularly effective strategy to overcome resistance to single-agent therapies.

Cytotoxicity and Apoptosis Induction

The inhibition of these critical signaling pathways translates to potent cytotoxic effects against a range of cancer cell lines. Studies have demonstrated that these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis through both intrinsic and extrinsic pathways.

Structure-Activity Relationship (SAR)

The anticancer activity of 1-alkyl-1H-indole-6-carboxylic acid derivatives is significantly influenced by the nature of the substituents on the indole core and the appended functionalities.

-

N1-Alkyl Group: The length and branching of the alkyl chain at the N1 position can modulate the compound's lipophilicity and its fit within the hydrophobic pockets of target kinases.

-

Side Chain at C2 or C3: The introduction of various side chains, often containing aromatic or heteroaromatic rings, at the C2 or C3 positions is a common strategy to enhance potency. These groups can form additional interactions with the target protein.

-

Modifications of the Carboxylic Acid: While the carboxylic acid at C6 is often important for activity, its conversion to esters or amides can lead to prodrugs with improved pharmacokinetic properties or altered target specificities.

| Compound Scaffold | Target(s) | Observed Activity | Reference |

| 1-Alkyl-1H-indole-6-carboxylic acid hydrazones | EGFR | Potent cytotoxicity against HCT-116, HeLa, and HT-29 cancer cell lines. | [1] |

| 1-Alkyl-1H-indole-6-carboxylic acid oxadiazoles | VEGFR-2 | Significant antiproliferative activity and induction of apoptosis. | [1] |

| Indole derivatives with urea linkage | EGFR/SRC | Strong inhibition of both kinases and induction of apoptosis in prostate cancer cells. |

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 1-Alkyl-1H-indole-6-carboxylic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory and analgesic agents.

Mechanism of Action: Modulation of Pro-inflammatory Pathways

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some indole derivatives may inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation.

-

Suppression of Pro-inflammatory Cytokines: These compounds can also suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This is likely achieved by interfering with upstream signaling pathways like NF-κB and MAPK.

Signaling Pathway: Pro-inflammatory Signaling

Caption: Indole derivatives can suppress inflammation by inhibiting key signaling nodes.

Antimicrobial and Antiviral Activities: A Broadening Therapeutic Horizon

Beyond their well-documented anticancer and anti-inflammatory properties, indole derivatives are increasingly being investigated for their potential to combat infectious diseases.

Antibacterial and Antifungal Activity

Several studies have highlighted the antibacterial and antifungal potential of indole-based compounds. The precise mechanisms are still under investigation but may involve:

-

Disruption of Microbial Membranes: The lipophilic nature of the indole core can facilitate its insertion into microbial cell membranes, leading to increased permeability and cell death.

-

Inhibition of Essential Enzymes: These derivatives may inhibit key microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or metabolic pathways.

Quantitative data on the minimum inhibitory concentrations (MICs) of 1-alkyl-1H-indole-6-carboxylic acid derivatives against various bacterial and fungal strains are needed to fully assess their potential in this area.

Antiviral Activity

The antiviral activity of indole derivatives has been demonstrated against a range of viruses. For instance, certain indole-3-carboxylic acid derivatives have shown promising in vitro activity against SARS-CoV-2. The proposed mechanisms of antiviral action include:

-

Inhibition of Viral Entry: Some compounds may interfere with the interaction between viral surface proteins and host cell receptors.

-

Inhibition of Viral Replication: Derivatives may target viral enzymes essential for replication, such as polymerases or proteases.

| Activity | Virus/Microbe | Observed Effect | IC50/MIC | Reference |

| Antiviral | SARS-CoV-2 | Inhibition of viral replication in vitro. | IC50 = 1.06 µg/mL | [2] |

| Antibacterial | MRSA | Potent activity against methicillin-resistant Staphylococcus aureus. | Not Specified | [3] |

| Antifungal | Various phytopathogenic fungi | Moderate to good activity. | EC50 = 16.75 µg/mL (against Pythium aphanidermatum) | [4] |

Experimental Protocols

To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1-alkyl-1H-indole-6-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the 1-alkyl-1H-indole-6-carboxylic acid derivative. Administer the compounds orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Synthesis of 1-Alkyl-1H-indole-6-carboxylic Acids

A general and adaptable synthetic route to access 1-alkyl-1H-indole-6-carboxylic acids often involves the following key steps:

Synthetic Scheme: General Synthesis of 1-Alkyl-1H-indole-6-carboxylic Acids

Caption: A generalized synthetic pathway to 1-alkyl-1H-indole-6-carboxylic acid derivatives.

-

Starting Material Selection: The synthesis often begins with a suitably substituted aniline derivative, such as a 4-amino-3-halobenzoic acid ester.

-

Introduction of the Pyrrole Ring Precursor: A common strategy is the Sonogashira coupling of the haloaniline with a protected terminal alkyne.

-

Indole Ring Formation: Deprotection of the alkyne followed by a cyclization reaction, such as the Larock indole synthesis, affords the indole-6-carboxylic acid ester core.

-

N-Alkylation: The indole nitrogen is then alkylated using an appropriate alkyl halide in the presence of a base to introduce the desired 1-alkyl group.

-

Hydrolysis: Finally, hydrolysis of the ester group yields the target 1-alkyl-1H-indole-6-carboxylic acid.

Conclusion and Future Directions

The 1-alkyl-1H-indole-6-carboxylic acid scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, with particularly strong evidence for their anticancer and anti-inflammatory potential. The ability to systematically modify the substituents at various positions of the indole ring provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

-

Elucidation of Novel Mechanisms: While the inhibition of key kinases is a well-established mechanism, further studies are needed to uncover other potential molecular targets and signaling pathways modulated by these compounds.

-

Expansion of Antimicrobial and Antiviral Screening: A more comprehensive evaluation of these derivatives against a wider range of clinically relevant pathogens is warranted to explore their full potential as anti-infective agents.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo animal models to assess their efficacy, safety, and pharmacokinetic profiles.

-

Structure-Based Drug Design: The use of computational modeling and structural biology will be invaluable in the rational design of next-generation derivatives with improved target affinity and selectivity.

References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Suede, F. S. R., et al. (2021). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 18(1), e2000808. [Link]

-

Olgen, S., Biltekin Kaleli, S. N., Karaca, B. T., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30. [Link]

-

Tsyshkova, N. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 86-92. [Link]

-

Radwan, M. A., et al. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica, 64(4), 891-900. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]

-

Gallou, F., Yee, N. K., Qiu, F., & Soyka, R. (2004). A Practical Synthesis of 2-Aryl-indole-6-carboxylic Acids. Organic Process Research & Development, 8(4), 659-662. [Link]

-

Khan, I., et al. (2020). Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). European Journal of Medicinal Chemistry, 194, 112245. [Link]

-

Li, H., et al. (2015). Synthesis, antifungal activity and QSAR of some novel carboxylic acid amides. Molecules, 20(3), 4073-4091. [Link]

-

Wee, S., et al. (2014). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular & Cellular Proteomics, 13(5), 1346-1357. [Link]

-

Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]

-

Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Al-Osta, M. A., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(1), e202200892. [Link]

Sources

Foreword: The Strategic Importance of the Indole-6-Carboxylic Acid Scaffold

An In-depth Technical Guide to the Physical and Chemical Properties of N-substituted Indole-6-carboxylic Acids

In the landscape of modern drug discovery and materials science, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting potent biological activity.[1] When functionalized with a carboxylic acid at the 6-position and further diversified through substitution at the nitrogen atom (N-1), the resulting N-substituted indole-6-carboxylic acids become a class of compounds with tunable physicochemical properties, making them exceptionally valuable for researchers. These molecules are key intermediates and final targets in the development of novel therapeutics, including antiviral, antitumor, and antibacterial agents.[2][3]

This guide provides an in-depth exploration of the core physical and chemical properties of N-substituted indole-6-carboxylic acids. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a causal explanation of why these properties manifest and how they can be modulated and measured. The protocols and insights herein are grounded in established principles and validated experimental practices.

Synthetic Pathways: Accessing the N-Substituted Indole-6-Carboxylic Acid Core

The generation of this class of molecules is not trivial and typically follows one of two strategic pathways, each with its own set of advantages and considerations. The choice of route often depends on the desired N-substituent and the availability of starting materials.

Strategy A involves the initial synthesis or acquisition of the indole-6-carboxylic acid core, followed by substitution at the indole nitrogen. Strategy B reverses this, with N-substitution of a suitable indole precursor, followed by the introduction or unmasking of the C-6 carboxylic acid.

Common Synthetic Methodologies

-

N-Substitution of Indole-6-Carboxylic Acid (Strategy A): This is a direct approach where the acidic N-H proton of indole-6-carboxylic acid (or its ester precursor) is removed by a base (e.g., NaH, K₂CO₃), and the resulting anion is quenched with an electrophile (e.g., an alkyl halide, benzyl bromide).[4] The choice of base and solvent is critical to avoid unwanted side reactions with the carboxylic acid group. Often, the carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) prior to N-alkylation and then deprotected via hydrolysis in the final step.[4][5]

-

Metal-Catalyzed Cross-Coupling Reactions (Strategy A/B): Modern synthetic organic chemistry offers powerful tools for C-N bond formation. For instance, the Ullmann condensation or Buchwald-Hartwig amination can be employed to introduce aryl or vinyl substituents at the indole nitrogen.[6]

-

Synthesis from Pre-substituted Precursors (Strategy B): One can start with an appropriately substituted aniline derivative that already bears the precursor to the final N-substituent. Cyclization reactions, such as the Fischer, Bischler-Möhlau, or Larock indole synthesis, can then be used to construct the indole ring system with the C-6 carboxylate (or a precursor group) in place.[7]

Below is a generalized workflow illustrating these synthetic strategies.

Caption: Generalized synthetic strategies to N-substituted indole-6-carboxylic acids.

Core Physical Properties and Their Determinants

The physical characteristics of these molecules are a direct consequence of the interplay between the rigid, aromatic indole ring, the polar carboxylic acid group, and the variable N-substituent.

Appearance, Melting Point, and Solid-State Characteristics

N-substituted indole-6-carboxylic acids are typically off-white to tan crystalline solids at room temperature.[3] The melting point is a sensitive indicator of the purity and the strength of the intermolecular forces in the crystal lattice.

| Property | Value for Indole-6-carboxylic Acid | Influence of N-Substitution |

| Appearance | Off-white to reddish crystalline powder[3] | Can vary based on the substituent and purity. |

| Molecular Weight | 161.16 g/mol [8] | Increases with the size of the N-substituent. |

| Melting Point | 247-254 °C[3][8] | Highly dependent on the N-substituent. Large, rigid substituents can increase the melting point due to better crystal packing, while flexible alkyl chains may lower it. The ability to form intermolecular hydrogen bonds is also a key factor. |

The crystal structure of indole carboxylic acids is often dominated by hydrogen bonding networks involving the carboxylic acid's hydroxyl and carbonyl groups, as well as the indole N-H (in the parent compound).[9] N-substitution removes one hydrogen bond donor (the N-H), which can alter the crystal packing and, consequently, the melting point.

Solubility

The "like dissolves like" principle is paramount here.[10][11] The solubility of these compounds is a balance between the polar, hydrophilic carboxylic acid group and the generally non-polar, lipophilic N-substituted indole moiety.

-

Aqueous Solubility: Generally low, but significantly increases in basic solutions (e.g., 5% NaOH, 5% NaHCO₃) due to the deprotonation of the carboxylic acid to form a highly polar carboxylate salt.[12][13] This property is fundamental to extraction and purification protocols.

-

Organic Solvent Solubility: These compounds tend to be soluble in polar organic solvents like DMSO, DMF, and hot alcohols (e.g., ethanol, methanol).[14] Solubility in less polar solvents like dichloromethane or ethyl acetate depends heavily on the nature of the N-substituent. A large, non-polar N-alkyl or N-aryl group will enhance solubility in these solvents.

This protocol provides a systematic way to classify the solubility of a novel N-substituted indole-6-carboxylic acid, which in turn gives strong clues about its functional groups and overall polarity.

-

Preparation: Place ~20 mg of the compound into separate test tubes.

-

Water Test: Add 1 mL of deionized water to the first tube. Agitate for 30-60 seconds. If the compound dissolves, it is water-soluble. Test the resulting solution with litmus paper to determine if it is acidic or basic.

-

Base Test (if water-insoluble): To a fresh tube, add 1 mL of 5% NaOH solution. If the compound dissolves, it is a strong or weak acid.

-

Bicarbonate Test (if soluble in NaOH): To a fresh tube, add 1 mL of 5% NaHCO₃ solution. If it dissolves (often with effervescence), it is a strong acid (like a carboxylic acid). Weak acids (like phenols) will typically not dissolve.

-

Acid Test (if water-insoluble): To a fresh tube, add 1 mL of 5% HCl solution. Dissolution indicates the presence of a basic group (e.g., an amine on the N-substituent).

-

Inert Class: If the compound is insoluble in water, dilute acid, and dilute base, it is likely a neutral compound with low polarity.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical parameters in drug design. It is quantified by the partition coefficient (P), or more commonly, its logarithm (logP).[15] LogP is a measure of how a compound distributes itself between an immiscible pair of solvents, typically octan-1-ol and water.

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A higher logP value indicates greater lipophilicity. For drug candidates, lipophilicity profoundly affects absorption, distribution, metabolism, and excretion (ADME).[16] According to Lipinski's "Rule of Five," an orally active drug candidate should ideally have a logP value of less than 5.[17]

The N-substituent on the indole-6-carboxylic acid is a primary handle for modulating logP.[18]

-

N-H (unsubstituted): The parent acid has a calculated XLogP3 of 2.1.[19]

-

N-alkyl: Adding alkyl chains increases lipophilicity.

-

N-aryl: Aryl groups significantly increase logP.

-

N-substituents with polar groups: Introducing groups like hydroxyls or amines on the substituent will decrease lipophilicity.

Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) is a reliable experimental method for determining logP values.[20][21]

-

Stationary Phase: Use RP-18 HPTLC plates.

-

Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and water. For example, 50%, 60%, 70%, and 80% acetonitrile in water.

-

Sample Application: Spot the test compound and a series of reference compounds with known logP values onto the HPTLC plate.

-

Development: Develop the plate in the chosen mobile phase.

-

Detection: Visualize the spots under UV light and calculate the Rբ value for each spot.

-

Calculation:

-

Calculate the Rₘ value for each compound in each mobile phase using the equation: Rₘ = log₁₀((1/Rբ) - 1) .

-

For each compound, plot Rₘ versus the percentage of organic modifier. Extrapolate the line to 0% organic modifier (100% water) to get the Rₘ₀ value.

-

Create a calibration curve by plotting the Rₘ₀ values of the reference standards against their known logP values.

-

Determine the logP of the test compound by interpolating its Rₘ₀ value on the calibration curve.

-

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation.

| Technique | Typical Observations for N-substituted Indole-6-carboxylic Acids |

| ¹H NMR | - Indole Protons: Aromatic protons typically appear in the δ 7.0-8.5 ppm range. The proton at C7 is often a singlet or doublet around δ 8.0 ppm, while the C3 proton is a singlet or triplet around δ 6.5 ppm.[5][22] - Carboxylic Acid Proton: A very broad singlet far downfield (δ 11-13 ppm).[5] - N-Substituent Protons: Signals will vary depending on the substituent. |

| ¹³C NMR | - Carbonyl Carbon: A characteristic signal in the δ 165-175 ppm range. - Indole Carbons: Aromatic carbons typically appear between δ 100-140 ppm.[22] |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹. - Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. |

| UV-Vis Spectroscopy | Indole derivatives typically show two main absorption bands (¹Lₐ and ¹Lₒ) in the UV region, often between 260-290 nm. The exact position and intensity are sensitive to substitution and solvent polarity.[23] |

Key Chemical Properties and Reactivity

The chemical behavior of N-substituted indole-6-carboxylic acids is dictated by the three main components of the molecule: the carboxylic acid group, the electron-rich indole nucleus, and the N-substituent.

Caption: Key reactive zones of an N-substituted indole-6-carboxylic acid.

Acidity (pKa)

The pKa of the carboxylic acid group is a fundamental chemical property that governs the molecule's charge state at a given pH.[24] For most carboxylic acids, the pKa is in the range of 4-5. The pKa of tryptophan's carboxylic acid group is around 2.38.[14] The exact pKa of an N-substituted indole-6-carboxylic acid will be influenced by the electronic nature of the N-substituent.

-

Electron-donating N-substituents (e.g., alkyl groups) will slightly increase the pKa (making the acid weaker).

-

Electron-withdrawing N-substituents (e.g., aryl groups with electron-withdrawing substituents) will decrease the pKa (making the acid stronger).

-

Dissolution: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water/methanol) to ensure solubility of both the acidic and basic forms.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and insert a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The position of attack is governed by the stability of the resulting intermediate (the sigma complex).

-

C3 Position: This is generally the most nucleophilic position on the indole ring and the preferred site for many electrophilic substitution reactions (e.g., Vilsmeier-Haack formylation, Mannich reaction).

-

C7 Position: C-H functionalization at the C7 position has become an area of intense research, often requiring directing groups on the indole nitrogen to achieve regioselectivity.[25]

-

Influence of N-substituent: The N-substituent can sterically hinder attack at the C2 position and electronically modulate the reactivity of the entire ring system.

Reactivity of the Carboxylic Acid

The carboxylic acid group undergoes its characteristic reactions, which are crucial for creating derivatives like esters and amides, often used to generate pro-drugs or libraries of compounds for structure-activity relationship (SAR) studies.[4]

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via activation of the carboxylic acid.

-

Amidation: The most common transformation, typically achieved by activating the carboxylic acid with a coupling agent (e.g., EDAC, HOBt) followed by the addition of an amine.[2]

Conclusion and Outlook

N-substituted indole-6-carboxylic acids represent a versatile and powerful platform in chemical science. Their physical properties—solubility, lipophilicity, and solid-state characteristics—are directly tunable through the strategic selection of the N-substituent, a feature that is paramount for the rational design of drug candidates. Concurrently, their chemical properties, defined by the acidity of the carboxyl group and the rich reactivity of the indole nucleus, provide numerous avenues for derivatization and biological exploration. A thorough understanding and precise measurement of these core properties, using the robust protocols outlined in this guide, are indispensable for any researcher aiming to unlock the full potential of this valuable molecular scaffold.

References

- Hu, W., & Liu, C. (2020). Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. PubMed.

- ResearchGate. (n.d.). Synthesis of N-substituted indole precursors 6a and 6b.

- Various Authors. (2025).

- PrepChem.com. (n.d.). Synthesis of indole-6-carboxylic acid. PrepChem.com.

- Various Authors. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online.

- Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.

- Various Authors. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- Various Authors. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)

- ResearchGate. (n.d.). Synthesis of indole‐N‐carboxylic acids.

- Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Medicinal & Organic Chemistry.

- Various Authors. (2026). Palladium(II)

- Wiley Online Library. (n.d.). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Wiley Online Library.

- ResearchGate. (n.d.). Scope of substituted indoles for direct N‐acylation with carboxylic acids.

- National Center for Biotechnology Information. (n.d.). 1H-indole-6-carboxylic acid. PubChem.

- MDPI. (n.d.).

- Chem-Impex. (n.d.). Indole-6-Carboxylic acid. Chem-Impex.

- Sigma-Aldrich. (n.d.). Indole-6-carboxylic acid 97. Sigma-Aldrich.

- LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts.

- ACS Publications. (n.d.). Effect of lipophilic substituents on some biological properties of indoles. Journal of Medicinal Chemistry.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.

- National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH.

- Various Authors. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- National Institutes of Health. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.

- ResearchGate. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.

- Various Authors. (2007). Novel N-substituted indol-3-ylglyoxylamides probing the LDi and L1/L2 lipophilic regions of the benzodiazepine receptor site in search for subtype-selective ligands. PubMed.

- Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Williams, R. (2022). pKa Data Compiled by R. Williams.

- Various Authors. (2024). Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. PubMed.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- Various Authors. (2017). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. The Journal of Physical Chemistry A.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.

- Various Authors. (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.

- MDPI. (2024).

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

- MDPI. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility. SALTISE.

- Fisher Scientific. (n.d.). Indole-6-carboxylic acid, 98+%, Thermo Scientific. Fisher Scientific.

- SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing.

- Wikipedia. (n.d.). Tryptophan. Wikipedia.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 吲哚-6-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.ws [chem.ws]

- 11. saltise.ca [saltise.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. Tryptophan - Wikipedia [en.wikipedia.org]

- 15. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 16. acdlabs.com [acdlabs.com]

- 17. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. 1H-indole-6-carboxylic acid | C9H7NO2 | CID 595230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]

- 21. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents [mdpi.com]

- 22. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 23. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rroij.com [rroij.com]

- 25. pubs.acs.org [pubs.acs.org]

Preamble: Unlocking the Therapeutic Potential of a Novel Indole Carboxylic Acid Derivative

An In-depth Technical Guide to the Pharmacological Investigation of 1-(propan-2-yl)-1H-indole-6-carboxylic Acid

Authored by: A Senior Application Scientist

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts targeting a range of conditions, from cancer to neurodegenerative disorders. This guide focuses on a specific, under-investigated derivative: This compound .

The presence of the carboxylic acid moiety at the 6-position of the indole ring, combined with the N-isopropyl substitution, presents a unique chemical entity with the potential for novel pharmacological activities. Studies on related indole-6-carboxylic acid derivatives have revealed promising anti-proliferative and anti-angiogenic properties, often linked to the inhibition of key receptor tyrosine kinases such as EGFR and VEGFR-2.[2][3] Furthermore, the broader class of indole-containing compounds has been shown to interact with a diverse set of biological targets, including G-protein coupled receptors (GPCRs) and nuclear receptors.[1][4]

This technical guide provides a comprehensive framework for the systematic pharmacological investigation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from initial hypothesis generation and in silico screening to detailed in vitro characterization and preliminary pharmacokinetic profiling. The methodologies described herein are intended to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific rigor and the generation of robust, interpretable data.

Part 1: Initial Characterization and Hypothesis Generation

Physicochemical Properties and In Silico Profiling

A foundational step in the pharmacological investigation of any new chemical entity is the determination of its physicochemical properties and the use of computational models to predict its potential biological activities and liabilities.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method | Significance |

| Molecular Weight | 217.25 g/mol | Cheminformatics Software | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | 2.8 | Cheminformatics Software | Indicates good membrane permeability. |

| pKa | 4.5 | Cheminformatics Software | Suggests the carboxylic acid will be ionized at physiological pH. |

| Polar Surface Area | 49.9 Ų | Cheminformatics Software | Influences cell membrane penetration. |

In Silico Target Prediction:

Utilizing a variety of computational tools, including ligand-based and structure-based virtual screening, we can generate a preliminary list of potential biological targets. These predictions are based on structural similarity to known ligands and docking simulations against a library of protein structures.

Potential Predicted Targets:

-

Receptor Tyrosine Kinases (RTKs): Given the activity of related indole-6-carboxylic acids, EGFR and VEGFR-2 are high-priority targets.[3]

-

Prostaglandin D2 Receptor (DP1): The structural similarity to Laropiprant, an indole carboxylic acid derivative, suggests potential interaction with this receptor.[5]

-

Peroxisome Proliferator-Activated Receptors (PPARs): The carboxylic acid moiety is a common feature of PPAR agonists.[4]

-

Cyclooxygenase (COX) Enzymes: Some indole-3-acetic acid derivatives, like Indomethacin, are potent COX inhibitors.[1]

Synthesis and Purity Assessment

The synthesis of this compound is a critical prerequisite for its pharmacological evaluation. A potential synthetic route is outlined below. The final compound must be rigorously purified, typically by recrystallization or column chromatography, and its identity and purity confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC. A purity of >98% is recommended for all in vitro and in vivo studies.

Caption: A streamlined workflow for the in vitro pharmacological evaluation of the compound.

Part 3: Mechanism of Action and Preliminary ADME/Tox

Elucidating the Molecular Mechanism

Once a primary target and cellular activity have been established, further experiments are necessary to elucidate the downstream molecular mechanism of action.

Signaling Pathway Analysis:

If the compound inhibits EGFR, for example, we would expect to see a downstream effect on the MAPK/ERK and PI3K/Akt signaling pathways. Western blotting can be used to probe the phosphorylation status of key proteins in these pathways (e.g., ERK, Akt) in cells treated with the compound.

Caption: A simplified diagram of the EGFR signaling pathway and the putative inhibitory action of the compound.

Preliminary ADME/Tox Profiling

Early assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of a compound is crucial for its progression in the drug discovery pipeline.

Table 3: In Vitro ADME/Tox Assays

| Assay | Method | Purpose |

| Metabolic Stability | Incubation with liver microsomes | To assess the rate of metabolic clearance. |

| Plasma Protein Binding | Equilibrium dialysis | To determine the fraction of compound bound to plasma proteins. |

| CYP450 Inhibition | Incubation with recombinant CYP enzymes | To identify potential drug-drug interactions. |

| hERG Liability | Patch-clamp electrophysiology | To assess the risk of cardiac toxicity. |

| Cytotoxicity | Assay in a non-cancerous cell line (e.g., HEK293) | To determine general cytotoxicity. |

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to the pharmacological investigation of this compound. By following this framework, researchers can build a comprehensive pharmacological profile of this novel compound, from initial target identification to mechanistic elucidation and preliminary safety assessment.

The data generated from these studies will be instrumental in determining the therapeutic potential of this molecule and will guide future research, including lead optimization, in vivo efficacy studies in relevant animal models, and more extensive preclinical development. The rich pharmacology of the indole scaffold suggests that a thorough investigation of this particular derivative is a worthwhile endeavor with the potential to uncover new therapeutic agents.

References

-

Cell Biolabs, Inc. Indole Assay Kit. [Link]

-

Al-Janabi, K. et al. (2019). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. Journal of Cellular Biochemistry. [Link]

-

Al-Omaari, G. et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity. [Link]

-

Bansal, T. et al. (2010). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]

-

Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Notes. [Link]

-

El-Gamal, M. et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. [Link]

-

Kim, D. et al. (2023). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs. [Link]

-

Kumar, V. et al. (2012). Exploration of DAPI analogues: Synthesis, antitrypanosomal activity, DNA binding and fluorescence properties. European Journal of Medicinal Chemistry. [Link]

-

de Souza, M. et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases. [Link]

-

Zhang, M. et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Laropiprant. PubChem. [Link]

-

Saini, S. et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. [Link]

-

Panzella, L. et al. (2018). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. Molecules. [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Laropiprant | C21H19ClFNO4S | CID 9867642 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Strategic Guide to the Preliminary In-Vitro Screening of N-isopropyl-indole-6-carboxylic Acid

Executive Summary